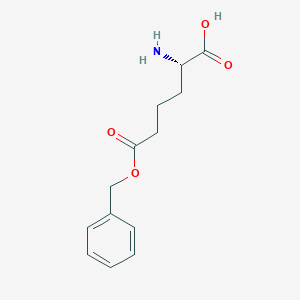

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid

説明

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a benzyloxy group, and a keto group on a hexanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a suitable protecting group such as a carbamate.

Formation of the Benzyloxy Group: The benzyloxy group is introduced through a benzylation reaction, often using benzyl bromide and a base.

Oxidation: The keto group is introduced via oxidation of the corresponding alcohol using an oxidizing agent like pyridinium chlorochromate (PCC).

Deprotection: The protecting group on the amino group is removed under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Hydroxyhexanoic acid derivatives.

Substitution: N-substituted amino acid derivatives.

科学的研究の応用

Medicinal Chemistry

Building Block for Pharmaceuticals

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow for the development of biologically active molecules, particularly in the design of enzyme inhibitors and receptor ligands. The benzyloxy group enhances hydrophobic interactions, which can improve binding affinity to biological targets.

Case Study: Enzyme Inhibitors

Research has demonstrated that derivatives of this compound can inhibit specific enzymes linked to disease pathways. For instance, compounds derived from this compound have been investigated for their potential as inhibitors of histone deacetylases, which are implicated in cancer progression .

Organic Synthesis

Intermediate in Complex Molecule Synthesis

In organic chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile reagent in synthetic pathways .

Comparison with Similar Compounds

The compound's unique structure sets it apart from other amino acids and derivatives:

| Compound Name | Key Features | Applications |

|---|---|---|

| (S)-2-Amino-6-hydroxyhexanoic acid | Lacks benzyloxy group | Less hydrophobic |

| (S)-2-Amino-6-oxohexanoic acid | No benzyloxy group | Different reactivity |

| (S)-2-Amino-6-(methoxy)-6-oxohexanoic acid | Contains methoxy instead of benzyloxy | Altered electronic properties |

Biological Studies

Enzyme-Substrate Interaction Studies

The compound plays a significant role in biological research, particularly in studying enzyme-substrate interactions. Its structural characteristics allow researchers to investigate how modifications affect enzyme activity and specificity .

Application in Membrane Protein Studies

Recent studies have highlighted the utility of noncanonical amino acids like this compound in probing integral membrane proteins. This compound can be incorporated into peptides to study protein folding and dynamics within membrane environments .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its ability to enhance properties such as solubility and stability makes it valuable for formulating various chemical products .

Synthetic Methodologies

The compound's synthesis often involves protecting group strategies and can be optimized for large-scale production using continuous flow reactors, ensuring high yield and purity. This efficiency is crucial for industrial applications where cost-effectiveness is paramount .

作用機序

The mechanism of action of (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyloxy and keto groups can participate in hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

(S)-2-Amino-6-hydroxyhexanoic acid: Lacks the benzyloxy group, making it less hydrophobic.

(S)-2-Amino-6-oxohexanoic acid: Lacks the benzyloxy group, affecting its reactivity and interactions.

(S)-2-Amino-6-(methoxy)-6-oxohexanoic acid: Contains a methoxy group instead of a benzyloxy group, altering its electronic properties.

Uniqueness: (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid is unique due to the presence of the benzyloxy group, which enhances its hydrophobicity and allows for specific interactions with biological targets. This makes it a valuable compound in medicinal chemistry and organic synthesis.

生物活性

(S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid, also known by its CAS number 38658-15-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₃H₁₇NO₄

- Molecular Weight : 251.28 g/mol

- CAS Number : 38658-15-0

The compound features an amino group and a benzyloxy group attached to a hexanoic acid backbone, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Emerging evidence points towards its potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant activity against several Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, particularly in leukemia and breast cancer cells. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| RPMI-8226 (Leukemia) | 15.5 |

| MCF-7 (Breast Cancer) | 20.3 |

| A549 (Lung Cancer) | 25.0 |

These results suggest that this compound may act as a promising candidate for further development in cancer therapy.

Enzyme Inhibition Studies

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its enzyme inhibition capabilities. Notably, it has shown potential in inhibiting tyrosinase activity, which is critical in melanin production and has implications in skin disorders.

Tyrosinase Inhibition Data

The following table presents the IC50 values for tyrosinase inhibition by this compound compared to standard inhibitors:

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Kojic Acid | 15.0 |

| Arbutin | 10.0 |

The compound's effective inhibition of tyrosinase suggests its potential use in cosmetic formulations aimed at skin lightening or treating hyperpigmentation.

化学反応の分析

Oxidation Reactions

The benzyloxy and keto groups undergo selective oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Benzyloxy oxidation | Pyridinium chlorochromate (PCC) in CH₂Cl₂ | Benzaldehyde derivatives | |

| Keto group oxidation | KMnO₄ or CrO₃ in acidic conditions | Carboxylic acid derivatives |

Key Findings :

-

PCC selectively oxidizes the benzyloxy group without affecting the amino or keto groups.

-

Strong oxidizers like KMnO₄ convert the keto group to a carboxylic acid, altering hydrophilicity.

Reduction Reactions

The keto group is reduced to a hydroxyl group, while the amino group remains intact:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Keto reduction | NaBH₄ in MeOH | (S)-2-Amino-6-hydroxyhexanoic acid | |

| Catalytic hydrogenation | H₂/Pd-C in EtOAc | Deprotected amino acid derivatives |

Mechanistic Insight :

-

NaBH₄ selectively reduces the keto group to a secondary alcohol, preserving chirality.

-

Hydrogenation removes the benzyl group, yielding free amino acids for peptide synthesis.

Substitution Reactions

The amino group participates in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Alkylation | R-X (alkyl halides) with base | N-Alkylated derivatives | |

| Acylation | R-COCl (acyl chlorides) with base | N-Acylated derivatives |

Applications :

-

Alkylation introduces hydrophobic side chains for drug design.

-

Acylation is critical in peptide bond formation using carbodiimides (e.g., DCC).

Hydrolysis Reactions

Controlled hydrolysis modifies the benzyloxy or ester groups:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl/H₂O at 80°C | (S)-2-Amino-6-oxohexanoic acid | |

| Basic hydrolysis | NaOH/EtOH | Deprotected carboxylate salts |

Stereochemical Outcomes :

Peptide Coupling and Deprotection

The compound serves as a building block in peptide synthesis:

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Carbodiimide coupling | DCC or EDC with NHS | Peptide intermediates | |

| Benzyl group removal | HBr/AcOH or TFA | Free amino acids |

Industrial Relevance :

-

A patented four-step synthesis achieves 93% yield using L-2-aminoadipic acid and Cbz protection.

Environmental and Stability Considerations

Reaction efficacy depends on:

-

Temperature : Elevated temperatures accelerate hydrolysis but risk racemization.

-

Light : UV exposure degrades the benzyloxy group, requiring dark storage .

-

pH : Acidic conditions stabilize the amino group but hydrolyze esters.

Comparative Reactivity with Analogues

| Compound | Reactivity Difference | Reference |

|---|---|---|

| (S)-2-Amino-6-hydroxyhexanoic acid | Lacks benzyloxy group; less hydrophobic | |

| (S)-2-Amino-6-methoxy-6-oxohexanoic acid | Methoxy group alters electronic effects |

特性

IUPAC Name |

(2S)-2-amino-6-oxo-6-phenylmethoxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c14-11(13(16)17)7-4-8-12(15)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLRAAASUFVOLL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454738 | |

| Record name | (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38658-15-0 | |

| Record name | (S)-2-Amino-6-(benzyloxy)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。